molecular formula C6H6N2O2S B2470030 6-(Methylsulfanyl)pyrazine-2-carboxylic acid CAS No. 1522334-39-9

6-(Methylsulfanyl)pyrazine-2-carboxylic acid

Cat. No.: B2470030
CAS No.: 1522334-39-9
M. Wt: 170.19
InChI Key: JPUVCZOVGLSZCJ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2S It is characterized by a pyrazine ring substituted with a methylsulfanyl group at the 6-position and a carboxylic acid group at the 2-position

Scientific Research Applications

6-(Methylsulfanyl)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

While the specific mechanism of action for 6-(Methylsulfanyl)pyrazine-2-carboxylic acid is not mentioned in the search results, pyrazinoic acid, a related compound, has been studied for its potential as an anticancer agent . The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .

Future Directions

The future directions for the study of 6-(Methylsulfanyl)pyrazine-2-carboxylic acid and related compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of safer and more efficient synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)pyrazine-2-carboxylic acid typically involves the introduction of the methylsulfanyl group and the carboxylic acid group onto the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with sodium methylthiolate to introduce the methylsulfanyl group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyrazine ring can undergo substitution reactions, where the methylsulfanyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfanyl)pyrazine: Lacks the carboxylic acid group.

    2-Carboxypyrazine: Lacks the methylsulfanyl group.

    6-(Ethylsulfanyl)pyrazine-2-carboxylic acid: Has an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

6-(Methylsulfanyl)pyrazine-2-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-methylsulfanylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUVCZOVGLSZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522334-39-9
Record name 6-(methylsulfanyl)pyrazine-2-carboxylic acid
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